1-Methyl-2H-benzimidazol-1-ium: A Comprehensive Technical Guide to Physicochemical Properties and Advanced Applications
1-Methyl-2H-benzimidazol-1-ium: A Comprehensive Technical Guide to Physicochemical Properties and Advanced Applications
Executive Summary
The 1-methyl-2H-benzimidazol-1-ium cation (commonly referred to as 1-methylbenzimidazolium) is a highly versatile heterocyclic building block in modern chemical synthesis. Characterized by its extended π-electron delocalization and tunable steric profile, this cation serves as a cornerstone for the development of N-heterocyclic carbenes (NHCs), advanced supported ionic liquids (SILs), and robust anion exchange membranes (AEMs). This whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven synthetic protocols, and explores its authoritative applications in catalysis, materials science, and medicinal chemistry.
Physicochemical Profiling
While widely recognized as the 1-methylbenzimidazolium cation, the IUPAC-aligned descriptor 1-methyl-2H-benzimidazol-1-ium specifically highlights the resonance form where the formal positive charge is localized on the N1 atom. This unique electronic distribution makes the C2 proton highly acidic, priming the molecule for facile deprotonation and carbene generation.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-Methyl-2H-benzimidazol-1-ium |
| CAS Registry Number | 847982-74-5 |
| Molecular Formula | C₈H₉N₂⁺ |
| Molecular Weight | 133.17 g/mol |
| Electronic Characteristics | Strong σ-donor potential upon C2 deprotonation; extended π-conjugation via the fused benzene ring. |
| Solubility Profile (Salts) | Highly soluble in polar aprotic solvents (DMSO, DMF) and water; insoluble in non-polar solvents (hexane, diethyl ether). |
| Thermal Stability | High (Decomposition temperatures typically >220 °C depending on the counterion) . |
Experimental Workflows: Synthesis and Functionalization
To leverage 1-methyl-2H-benzimidazol-1-ium in advanced applications, it must first be functionalized (typically via quaternization) and subsequently metalated. The following protocols are designed with built-in self-validating mechanisms to ensure high-fidelity synthesis.
Protocol 3.1: Quaternization to 1-Alkyl-3-methylbenzimidazolium Salts
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Objective: Synthesize an asymmetric NHC precursor or ionic liquid monomer.
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Causality & Design Choice: The reaction is driven to completion by exploiting differential solubility. By utilizing a solvent like toluene or acetonitrile, the neutral 1-methylbenzimidazole and alkyl halide remain soluble, whereas the resulting ionic salt precipitates, driving the equilibrium forward via Le Chatelier’s principle.
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Step-by-Step Methodology:
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Charge a flame-dried Schlenk flask with 1-methylbenzimidazole (1.0 equiv) and dry acetonitrile (0.5 M concentration) under an inert N₂ atmosphere.
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Add the desired alkyl halide (e.g., 1-bromobutane) (1.2 equiv) dropwise at room temperature.
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Heat the mixture to reflux (80–85 °C) for 24–48 hours with vigorous stirring.
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Cool the mixture to 0 °C to maximize precipitation.
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Filter the resulting solid and wash sequentially with cold diethyl ether (3 × 10 mL) to remove unreacted starting materials.
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Dry the product under high vacuum at 60 °C for 12 hours.
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Self-Validation System: The reaction provides immediate visual validation via the precipitation of the product. Spectroscopically, success is confirmed via ¹H NMR (in DMSO-d₆): the highly acidic C2-H proton of the newly formed benzimidazolium salt will appear as a distinct downfield singlet (typically δ 9.5–11.0 ppm), contrasting sharply with the neutral precursor .
Protocol 3.2: In Situ Silver-Mediated Transmetalation for NHC Complexes
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Objective: Generate metal-NHC catalysts (e.g., Pd, Ru) without isolating the sensitive free carbene.
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Causality & Design Choice: Direct metalation of benzimidazolium salts with metal acetates often requires harsh heating, which can lead to catalyst decomposition. Utilizing Ag₂O facilitates C2-H activation under mild, base-free conditions, forming a stable Ag-NHC intermediate that readily undergoes transmetalation with transition metal halides.
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Step-by-Step Methodology:
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Suspend the 1-alkyl-3-methylbenzimidazolium halide salt (1.0 equiv) and Ag₂O (0.6 equiv, slight excess) in dry dichloromethane (DCM) protected from light.
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Stir at room temperature for 12 hours.
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Add the transition metal precursor (e.g., [Ru(p-cymene)Cl₂]₂ or PdCl₂(cod)) (0.5 equiv) directly to the suspension.
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Stir for an additional 12 hours at room temperature.
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Filter the mixture through a pad of Celite to remove the precipitated AgX byproduct.
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Concentrate the filtrate and precipitate the pure Metal-NHC complex using pentane.
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Self-Validation System: The formation of the Ag-NHC intermediate is visually confirmed by the consumption of the black Ag₂O powder and the appearance of a greyish AgX precipitate. In ¹H NMR, the complete disappearance of the downfield C2-H proton signal confirms successful deprotonation and metal coordination .
Fig 1. Synthesis pathway of Metal-NHC complexes via 1-alkyl-3-methylbenzimidazolium salts.
Application I: N-Heterocyclic Carbene (NHC) Ligands in Organometallic Catalysis
The 1-methyl-2H-benzimidazol-1-ium scaffold is a privileged precursor for NHC ligands. Compared to standard imidazolium derivatives, the fused benzene ring in benzimidazolium salts enhances the π-accepting ability of the resulting carbene while maintaining strong σ-donation.
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Cross-Coupling Catalysis: Palladium(II) complexes bearing hetero-dicarbenes derived from 1-methylbenzimidazolium have demonstrated exceptional catalytic activities in hydroamination and cross-coupling reactions. The rigid backbone prevents unwanted reductive elimination of the ligand, stabilizing the active Pd(0) species during the catalytic cycle . Furthermore, carboxylate-functionalized 1-methylbenzimidazolium salts have been successfully employed as in situ precursors for Pd-catalyzed reactions in aqueous or methanolic media, highlighting their environmental adaptability .
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Lanthanide Coordination: Beyond transition metals, 2-amino-1-methylbenzimidazolium cations have been utilized to stabilize complex lanthanide structures, such as Cerium(III) tetrakis(β-diketonate) complexes. These structures exhibit near-regular square-antiprismatic coordination geometries stabilized by extensive N—H⋯O and N—H⋯F hydrogen-bonding networks, paving the way for advanced luminescent materials .
Application II: Supported Ionic Liquids (SILs) & Advanced Materials
Fuel Desulfurization via SBA-15 SILs
The unique charge distribution of the 1-methylbenzimidazolium cation makes it an ideal candidate for ionic liquids (ILs) designed for selective extraction. When trimethoxysilane-modified 1-methylbenzimidazolium chloride is grafted onto mesoporous SBA-15 silica, it creates a Supported Ionic Liquid (SIL) with a massive surface area.
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Mechanistic Insight: The immobilized benzimidazolium cations interact strongly with aromatic sulfur compounds (e.g., thiophene derivatives in raw fuel) via intense π-π stacking and hydrogen bonding. This solid-phase extraction method allows for the desulfurization of model fuels with high efficiency, and the SILs can be regenerated and reused up to 10 times without significant loss of adsorption capacity .
Fig 2. Workflow for fuel desulfurization using SBA-15 supported benzimidazolium ionic liquids.
Alkaline Membrane Fuel Cells (AMFCs)
In the realm of clean energy, 1-methylbenzimidazolium is utilized in the synthesis of quaternized aryl ether-free polyaromatics. Traditional polymer backbones containing C–O bonds are susceptible to hydroxide attack in high pH environments. By integrating the 1-methylbenzimidazolium moiety into an m-terphenyl backbone, researchers have developed robust Anion Exchange Membranes (AEMs) that exhibit superior alkaline stability and high anion conductivity, critical for the commercial viability of AMFCs .
Application III: Medicinal Chemistry and Metallodrugs
The structural rigidity and lipophilicity of the benzimidazole core have been heavily exploited in the design of novel metallodrugs.
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Anticancer Agents: Half-sandwich complexes of Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III) featuring anthracenyl-functionalized 1-methylbenzimidazolium-derived NHC ligands have shown potent in vitro anticancer activity. These complexes exert their cytotoxicity via mechanisms distinct from traditional platinum-based drugs (like cisplatin), directly interacting with mitochondrial pathways and inducing the phosphorylation of key stress proteins (e.g., HSP27, p38). Crystallographic studies confirm that these metal-NHC complexes can form stable adducts with protein residues (such as Asp119 in lysozyme) while retaining the robust NHC-metal bond .
References
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Czekański, Ł., et al. "Crystal structure and physical properties of 1-methyl-3-(carboxymethyl) benzimidazolium betaine•CuBr2 in crystal and water solution." ResearchGate. 1
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University of Alicante. "A comparative study of hydroxy and carboxylate functionalized imidazolium and benzimidazolium salts as precursors for NHC ligand." ua.es. 2
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Fayzullayeva, F., et al. "Synthesis and structure of 2-amino-1-methylbenzimidazolium tetrakis[4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dionato-κ2O,O′]cerium(III)." PMC / NIH. 3
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ACS Publications. "Anthracenyl Functionalization of Half-Sandwich Carbene Complexes: In Vitro Anticancer Activity and Reactions with Biomolecules." Inorganic Chemistry. 4
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ACS Publications. "Hetero-dicarbene Complexes of Palladium(II): Syntheses and Catalytic Activities." Organometallics. 5
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Kaur, P., et al. "SBA-15 Supported Benzimidazolium-based Ionic Liquids: Synthesis, Characterization, and Applications in the Fuel Desulfurization." ResearchGate.6
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Holdcroft, S., et al. "Quaternized Aryl Ether-Free Polyaromatics for Alkaline Membrane Fuel Cells." RSC Publishing. 7
